molecular formula C12H9N3 B8475360 8-(4-Pyridinyl)imidazo[1,2-a]pyridine

8-(4-Pyridinyl)imidazo[1,2-a]pyridine

Cat. No. B8475360
M. Wt: 195.22 g/mol
InChI Key: XFRVLIVCYAVWRP-UHFFFAOYSA-N
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Patent
US04596872

Procedure details

Combine 15 g (0.10 mol) of cyclopropyl 4-pyridinyl ketone with 30 g (0.44 mol) of imidazole and heat to 180°-200° C. for 24 hr. Isolation from 200 g silica gel using 5% methanol/methylene chloride followed by crystallization from ether provides the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([CH:9]2[CH2:11][CH2:10]2)=O)=[CH:3][CH:2]=1.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:13]3[N:12]([CH:16]=[CH:15][N:14]=3)[CH:10]=[CH:11][CH:9]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)C1CC1
Name
Quantity
30 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Isolation from 200 g silica gel using 5% methanol/methylene chloride followed by crystallization from ether

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.